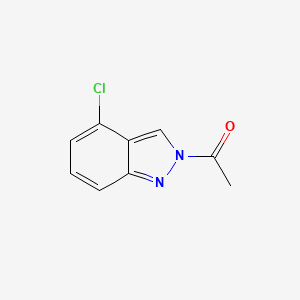![molecular formula C12H18ClNS B1456350 4-[(フェニルスルファニル)メチル]ピペリジン塩酸塩 CAS No. 875282-60-3](/img/structure/B1456350.png)
4-[(フェニルスルファニル)メチル]ピペリジン塩酸塩
概要
説明
科学的研究の応用
抗がん剤
ピペリジン誘導体は、抗がん剤としての可能性を示しています。 これらは、in vitroおよびin vivoの両方で、さまざまなタイプの癌を治療するためにさまざまな方法で使用されてきました .
抗ウイルス剤
一部のピペリジン誘導体は、抗ウイルス活性を示しています。 これらは、新しい抗ウイルス薬の開発に役立つ可能性があります .
抗マラリア剤
ピペリジン誘導体は、抗マラリア特性についても検討されています。 これは、それらを新しい抗マラリア薬の開発のための潜在的な候補にします .
抗菌剤および抗真菌剤
ピペリジン誘導体は、抗菌および抗真菌特性を示しています。 これらは、新しい抗菌および抗真菌薬の開発に役立つ可能性があります .
降圧剤
ピペリジン誘導体は、降圧剤として使用されてきました。 これらは、新しい降圧薬の開発に役立つ可能性があります .
鎮痛剤および抗炎症剤
ピペリジン誘導体は、鎮痛および抗炎症特性を示しています。 これらは、新しい鎮痛および抗炎症薬の開発に役立つ可能性があります .
アルツハイマー病治療薬
ピペリジン誘導体は、アルツハイマー病治療薬として使用されてきました。 これらは、新しいアルツハイマー病治療薬の開発に役立つ可能性があります .
抗精神病薬
ピペリジン誘導体は、抗精神病薬として使用されてきました。 これらは、新しい抗精神病薬の開発に役立つ可能性があります .
Safety and Hazards
The safety information available indicates that 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is classified as an Aquatic Acute 1 hazard under GHS classification . The hazard statements include H400, and the precautionary statements include P273, P391, and P501 . It is also classified as a combustible solid .
作用機序
Target of Action
Piperidine derivatives are known to be important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that the piperidine ring is essential for chiral optimization .
Biochemical Pathways
Piperidine-containing compounds are known to be significant in the pharmaceutical industry, and their synthesis has long been widespread .
Pharmacokinetics
It is known that piperidine derivatives have potential for brain metastases treatment due to their enhanced cns pharmacokinetic properties .
生化学分析
Biochemical Properties
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to either inhibition or activation of the enzymes, affecting the metabolic pathways of other compounds .
Cellular Effects
The effects of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism and function. Additionally, it has been shown to affect the signaling pathways related to cell proliferation and apoptosis .
Molecular Mechanism
At the molecular level, 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular processes. For instance, its interaction with cytochrome P450 enzymes can lead to altered drug metabolism and changes in the expression of genes involved in detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, including cellular damage and altered metabolic pathways .
Metabolic Pathways
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, its interaction with cytochrome P450 enzymes affects the metabolic flux and levels of metabolites. These interactions can lead to changes in the overall metabolic profile of cells, influencing cellular function and health.
Transport and Distribution
The transport and distribution of 4-[(Phenylsulfanyl)methyl]piperidine hydrochloride within cells and tissues are essential for its activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation. These interactions can affect the compound’s efficacy and toxicity, as well as its overall impact on cellular function .
Subcellular Localization
4-[(Phenylsulfanyl)methyl]piperidine hydrochloride is localized to specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications direct the compound to particular organelles, where it exerts its effects. For example, its localization to the mitochondria can affect cellular energy metabolism and oxidative stress response .
特性
IUPAC Name |
4-(phenylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h1-5,11,13H,6-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGLJQNFFQYLES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



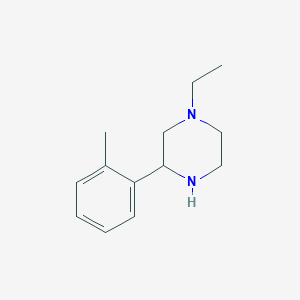

![Benzo[d]thiazol-7-ylmethanol](/img/structure/B1456270.png)
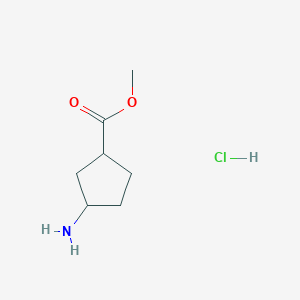
![Ethyl pyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B1456274.png)



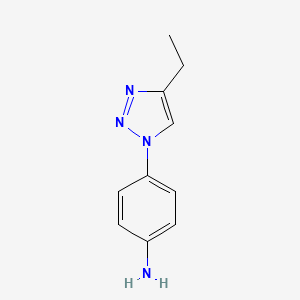

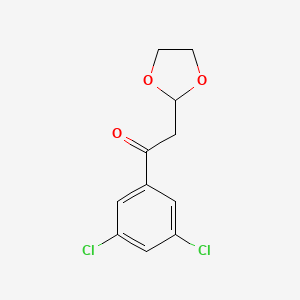
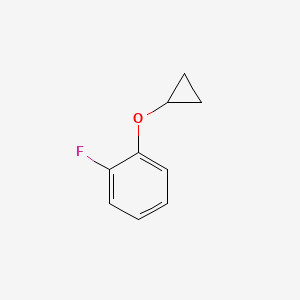
![tert-Butyl 4-[5-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1456288.png)
